(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl)
Description
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) is a chiral phosphine ligand characterized by a central phosphorus atom bonded to two 2-tolyl (ortho-methylphenyl) groups and a substituted phenyl ring. The stereogenic center at the phosphorus atom and the bulky 2-tolyl substituents make this ligand highly effective in asymmetric catalysis, particularly in enantioselective hydrogenation and cross-coupling reactions .
Properties
Molecular Formula |
C27H30NOP |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-(2-methylphenyl)-(3-methylphenyl)phosphane |
InChI |
InChI=1S/C27H30NOP/c1-19-11-10-13-21(17-19)30(23-15-8-6-12-20(23)2)24-16-9-7-14-22(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-,30?/m1/s1 |
InChI Key |
RGHJXCQBMQGRNY-GOWJNXQMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phosphine precursor, often involving the reaction of 2-tolylmagnesium bromide with a suitable phosphorus halide.
Chiral Induction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired (S)-configuration.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) undergoes various chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can regenerate the phosphine from its oxide form.
Substitution: The ligand can participate in substitution reactions, where it replaces other ligands in metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas are used.
Substitution: Metal complexes with labile ligands are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligand.
Substitution: New metal complexes with (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) as the ligand.
Scientific Research Applications
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in bioinorganic chemistry and enzyme mimetics.
Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) involves its coordination to metal centers, forming stable metal-ligand complexes. These complexes can then participate in catalytic cycles, influencing the reactivity and selectivity of the reactions. The chiral nature of the ligand allows for the induction of chirality in the products, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural variations among phosphine ligands include:
- Substituents on Phosphorus: (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) employs 2-tolyl groups, which introduce ortho-methyl steric hindrance and moderate electron-donating effects. Diphenylphosphino analogs (e.g., (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole) lack methyl groups, reducing steric bulk and electronic donation . Dicyclohexylphosphino ligands (e.g., (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl dicyclohexylphosphine) feature cyclohexyl groups, which are bulkier and more lipophilic than 2-tolyl, enhancing stability in nonpolar solvents but limiting reactivity in polar media .
- Backbone Modifications: Ferrocenyl backbones (e.g., 1,1-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene) provide rigid, planar geometries that favor specific transition states in catalysis. In contrast, the phenyl backbone of (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) offers flexibility, enabling broader substrate compatibility .
Catalytic Performance
- Enantioselectivity: The 2-tolyl groups in (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) improve enantioselectivity in hydrogenation reactions compared to diphenyl analogs, as demonstrated by higher enantiomeric excess (ee) values in ketone reductions .
- Reaction Rate: Cyclohexyl-based ligands exhibit slower reaction rates due to excessive steric hindrance, whereas 2-tolyl groups balance bulk and reactivity, optimizing turnover frequency .
Solubility and Stability
- Solubility : The lipophilic 2-tolyl groups enhance solubility in aromatic solvents (e.g., toluene) compared to polar-backbone ligands like those with oxazole rings .
- Oxidative Stability: Methyl groups in 2-tolyl substituents marginally improve resistance to oxidation relative to electron-rich diphenylphosphino ligands .
Data Table: Comparative Analysis of Phosphine Ligands
*Molecular formula for (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) is inferred from structural analogs.
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